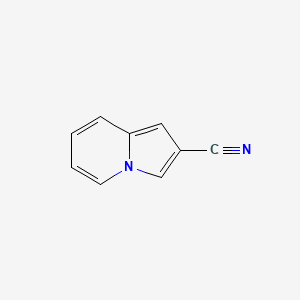
N-Methoxy Ropinirole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxy Ropinirole Hydrochloride is a chemical compound with the molecular formula C17H27ClN2O2 . It is a derivative of Ropinirole, a non-ergoline dopamine agonist . It is used in laboratory settings and is supplied with a Certificate of Analysis and analytical data .
Synthesis Analysis
A four-step, three-stage synthesis of Ropinirole Hydrochloride has been developed from a commercially available naphthalene derivative . Key features of the synthesis include a regioselective Birch reduction and an ozonolysis with concomitant ring closure to induce the required ring contraction .
Molecular Structure Analysis
The molecular weight of N-Methoxy Ropinirole Hydrochloride is 290.4 . The chemical name is 4-(2-(dipropylamino)ethyl)-1-methoxyindolin-2-one hydrochloride .
Chemical Reactions Analysis
A study has reported the formation of a new dimeric degradant in Ropinirole Hydrochloride Extended-Release Tablets . The degradant, identified as a new dimeric degradant of Ropinirole connected by a methylene bridge via the 1- and 3′-position of each Ropinirole unit (i.e., 1,3′-Dimer of Ropinirole), was formed by the reaction of Ropinirole with residual formaldehyde present or formed in lactose, a main excipient of the formulation .
Physical And Chemical Properties Analysis
Ropinirole Hydrochloride is water soluble . It has relatively low bioavailability due to substantial first-pass metabolism, which ultimately results in poor oral bioavailability and reduces plasma drug concentration and an overall reduction in therapeutic effects .
Safety And Hazards
Zukünftige Richtungen
There is ongoing research to develop improved formulations of Ropinirole Hydrochloride. For example, a study has reported the development of a Ropinirole-loaded self-Nanoemulsifying Drug Delivery system . Another study has developed an improved ultra-high-performance liquid chromatographic method for determining process-related impurities in Ropinirole Hydrochloride .
Eigenschaften
CAS-Nummer |
1391051-91-4 |
|---|---|
Produktname |
N-Methoxy Ropinirole Hydrochloride |
Molekularformel |
C17H26N2O2 |
Molekulargewicht |
290.407 |
IUPAC-Name |
4-[2-(dipropylamino)ethyl]-1-methoxy-3H-indol-2-one |
InChI |
InChI=1S/C17H26N2O2/c1-4-10-18(11-5-2)12-9-14-7-6-8-16-15(14)13-17(20)19(16)21-3/h6-8H,4-5,9-13H2,1-3H3 |
InChI-Schlüssel |
WTABLSUINNQUAE-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)OC |
Synonyme |
4-[2-(Dipropylamino)ethyl]-N-methoxyindol-2-one Hydrochloride; 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-1-methoxy-2H-indol-2-one Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl N-{4-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-propanamidophenyl}-L-alaninate](/img/structure/B587003.png)
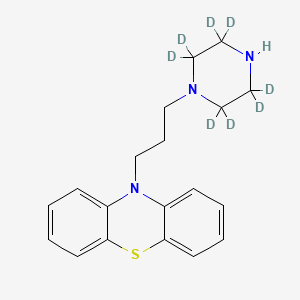
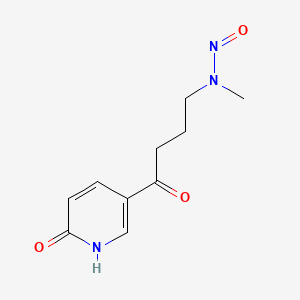
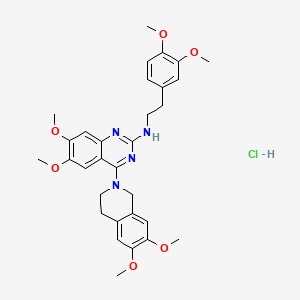
![5/'-O-(4,4-Dimethoxytrityl)-2/'-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid](/img/structure/B587012.png)
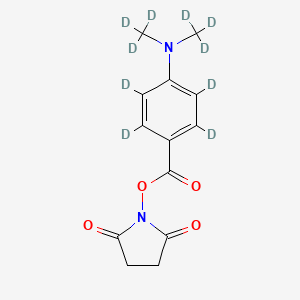
![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)
